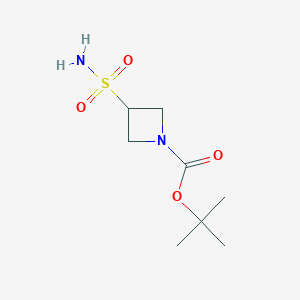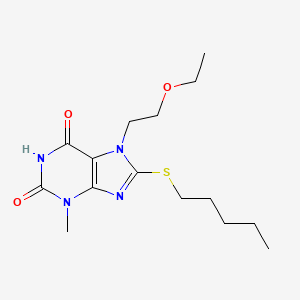![molecular formula C21H29N5O3 B2510263 2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 842963-37-5](/img/structure/B2510263.png)
2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound with a complex molecular structure that contributes to its potential applications in scientific research. The structural features, such as the pyrrolo[2,3-b]quinoxaline core and specific functional groups, provide a foundation for exploring its chemical properties and interactions. While specific studies on this compound were not directly found, research on similar quinoxaline derivatives offers insights into the types of applications that could be relevant.
Potential Therapeutic Applications
Quinoxaline derivatives have been studied for various therapeutic applications due to their pharmacological properties. For instance, quinoxaline carboxamides have shown potency as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, offering a pathway for investigating cancer treatments (Degorce et al., 2016). Similarly, pyrrolo[2,3-b]quinolines have been synthesized and evaluated for antimicrobial activity, suggesting potential applications in combating microbial infections (Vartale et al., 2013).
Material Science and Polymer Research
In material science, quinoxaline-containing compounds have been explored for their properties and applications in polymer synthesis. For example, polyamides incorporating quinoxaline moieties have demonstrated excellent thermal stability, which could be relevant for high-performance materials (Patil et al., 2011). This area of research provides a potential avenue for the development of new materials with enhanced durability and thermal resistance.
Antimalarial Research
The exploration of quinoxaline derivatives in antimalarial research has identified compounds with significant activity against Plasmodium falciparum, the parasite responsible for malaria. Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have shown promising in vitro antimalarial activity, indicating the potential for developing new antimalarial agents (Guillon et al., 2008).
Eigenschaften
IUPAC Name |
2-amino-1-(3-methoxypropyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-14(2)29-13-6-10-23-21(27)17-18-20(26(19(17)22)11-7-12-28-3)25-16-9-5-4-8-15(16)24-18/h4-5,8-9,14H,6-7,10-13,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWSXUDIHDLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxo-3-(1,2,4-triazol-1-yl)pyridazine](/img/structure/B2510184.png)
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2510186.png)
![N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510187.png)

![N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2510190.png)
![9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2510193.png)


![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)
